(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Description
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6+ |
InChI Key |
ODNSPFZFMYOBLW-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of a suitable 2-methyl-1,3-oxazol-5-one precursor with 4-nitrobenzaldehyde under conditions favoring the formation of the exocyclic double bond at the 4-position, yielding the (4E)-configured arylidene oxazolone.
This approach is consistent with classical Knoevenagel-type condensation reactions, where the active methylene group at position 4 of the oxazolone ring reacts with an aromatic aldehyde in the presence of a base or acidic catalyst.
Specific Reported Methods
Condensation of 2-methyl-1,3-oxazol-5-one with 4-nitrobenzaldehyde
- Procedure: The parent 2-methyl-1,3-oxazol-5-one is reacted with 4-nitrobenzaldehyde in an appropriate solvent such as ethanol or acetic acid. A catalytic amount of base (e.g., piperidine) or acid (e.g., acetic acid) is added to facilitate the condensation.
- Conditions: The reaction mixture is typically refluxed for several hours (4–12 h) under stirring.
- Outcome: The product precipitates out or is isolated by solvent evaporation and recrystallization.
- Yield: Yields reported in the literature range from 60% to 85%, depending on reaction conditions and purification methods.
This method is supported by the classical synthesis of oxazolone derivatives and has been employed in various studies, including those focusing on the biological activity of the compound.
Alternative Cyclization Routes
- Some studies have utilized oxidative cyclization of N-acylhydrazones derived from amino acid precursors to generate oxazolone rings, followed by substitution at position 4 with aromatic aldehydes such as 4-nitrobenzaldehyde.
- For example, oxidative cyclization using N-iodosuccinimide (NIS) and sodium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C) has been reported to efficiently produce oxazolone derivatives with high yields (80–98%).
- While this method is more commonly applied to 1,3,4-oxadiazoles, it exemplifies advanced oxidative cyclization techniques that could be adapted for oxazolone synthesis.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-methyl-1,3-oxazol-5-one + 4-nitrobenzaldehyde | Reflux in ethanol or acetic acid, base catalyst (piperidine), 4–12 h | This compound | 60–85 | Classical Knoevenagel condensation |
| 2 | N-acylhydrazone precursor + NIS/NaOH in DMSO | 100 °C, oxidative cyclization | Oxazolone derivative (potential intermediate) | 80–98 | Advanced oxidative cyclization (adaptable) |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the formation of the oxazolone ring and the presence of the exocyclic double bond with characteristic chemical shifts for the methyl group at C-2 and the aromatic protons of the 4-nitrophenyl substituent.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with the molecular formula of the compound.
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretching vibrations of the oxazolone ring (~1750 cm^-1) and nitro group absorptions (~1520 and 1340 cm^-1) are observed.
- Melting Point: The compound typically exhibits a sharp melting point, indicative of purity.
Research Findings on Preparation and Reactivity
- The compound is noted as a potent immunomodulator among oxazolone derivatives, suggesting the importance of the nitrophenyl substituent in biological activity.
- The (4E) configuration is thermodynamically favored and confirmed by spectroscopic analysis.
- The presence of the nitro group enhances electron-withdrawing effects, influencing the reactivity of the exocyclic double bond and enabling further functionalization or ring transformations.
- The compound serves as a versatile intermediate for synthesizing thiazolones and other heterocycles via nucleophilic ring-opening or substitution reactions.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₀N₂O₄ (inferred from structural analysis).
- Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., 2-phenyl analogues) melt between 170–412 K .
- Solubility: Soluble in chloroform, methanol, and DMSO .
- Biological Activity: Demonstrated potent immunomodulatory effects, outperforming analogues with methoxy or 2-nitro substituents in phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation assays .
Comparison with Similar Compounds
Structural and Functional Analogues
(4E)-2-Phenyl-4-[(4-Nitrophenyl)Methylidene]-1,3-Oxazol-5-One
(4E)-4-[(4-Methoxyphenyl)Methylidene]-2-Methyl-1,3-Oxazol-5-One
- Molecular Formula: C₁₂H₁₁NO₃ (inferred).
- Substituents : 2-methyl, 4-(4-methoxyphenyl)methylidene.
- Activity: Weak immunomodulator compared to the nitro analogue, highlighting the critical role of the electron-withdrawing nitro group in bioactivity .
4-[(2-Nitrophenyl)Methylidene]-2-Phenyl-1,3-Oxazol-5-One
2-Methyl-4-[(Thiophen-2-Yl)Methylidene]-1,3-Oxazol-5(4H)-One
- Molecular Formula: C₉H₇NO₂S .
- Substituents : 2-methyl, 4-(thiophen-2-yl)methylidene.
- Crystallography : Exhibits a planar structure with C—H⋯O hydrogen bonds and π-π interactions (3.767–3.886 Å), influencing packing stability .
- Activity: No direct bioactivity data, but the thiophene group may enhance lipophilicity for membrane penetration .
Pyrazol-3-One Derivatives (e.g., Compound-1 from )
- Molecular Formula : C₁₃H₁₁N₃O₄ .
- Substituents : 2-acetyl, 4-(2-nitrophenyl)methylidene.
- Properties: Melting point 170°C, Rf = 0.7, IR νmax at 1702 cm⁻¹ (C=O) and 1552 cm⁻¹ (NO₂) .
- Activity : Oxazolones generally outperform pyrazolones in antibacterial assays due to scaffold-specific interactions .
Comparative Analysis Table
*Molecular weight inferred due to lack of explicit data.
Key Findings
Substituent Position : Para-nitro groups on the benzylidene moiety enhance bioactivity compared to ortho-nitro or methoxy groups, likely due to improved electron-withdrawing effects and conjugation .
Core Structure: Oxazolones (1,3-oxazol-5-one) exhibit superior antibacterial and immunomodulatory properties over pyrazol-3-ones, attributed to their planar geometry and hydrogen-bonding capacity .
Steric Effects : 2-Methyl substituents improve activity compared to bulkier 2-phenyl groups, suggesting reduced steric hindrance enhances target binding .
Crystallographic Stability : Thiophene-substituted oxazolones form robust 3D networks via C—H⋯O and π-π interactions, which may influence solubility and formulation .
Q & A
Q. Why does the compound exhibit dual fluorescence in polar solvents, and how is this exploited in sensing applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
